Cromakalim

Beschreibung

Characterization as a Prototypical ATP-Sensitive Potassium Channel Opener

Cromakalim is widely recognized in scientific literature as a prototypical ATP-sensitive potassium (K-ATP) channel opener. nih.govresearchgate.net Its primary mechanism of action involves the activation of these channels, which are crucial regulators of cellular excitability in various tissues, including smooth muscle, skeletal muscle, and cardiac muscle. nih.govnih.gov The opening of K-ATP channels by this compound leads to an efflux of potassium ions from the cell, causing membrane hyperpolarization. uni-muenchen.dewikipedia.org This hyperpolarization moves the cell's membrane potential further away from the threshold required for excitation, thereby inducing relaxation, particularly in vascular smooth muscle. wikipedia.org

The interaction between this compound and the K-ATP channel is competitive with ATP. nih.gov In the presence of ATP, which normally inhibits these channels, this compound can override this inhibition and promote channel opening. nih.gov However, its ability to activate the channels is dependent on the concentration of intracellular ATP. nih.gov This characteristic has been fundamental in studies aiming to understand the gating mechanisms of K-ATP channels.

The K-ATP channel itself is a complex protein, typically composed of four pore-forming Kir6.x subunits and four regulatory sulfonylurea receptor (SUR) subunits. nih.govyoutube.com this compound is understood to exert its effects by interacting with the SUR subunit of the K-ATP channel. researchgate.net This interaction with the regulatory subunit is a key feature that distinguishes it and other potassium channel openers.

Historical Context and Significance in Ion Channel Pharmacology Research

The discovery of this compound in the early 1980s by scientists at Beecham Group marked a pivotal moment in ion channel pharmacology. nih.govwikipedia.org It emerged from research into benzopyran-based structures and was identified as a powerful smooth muscle relaxant. nih.gov Its unique mode of action, distinct from other vasodilators at the time, spurred a new field of research focused on "potassium channel openers" (PCOs). nih.gov

This compound, also known by its research code BRL 34915, quickly became an indispensable pharmacological tool. uni-muenchen.detribioscience.com Its high potency and selectivity for K-ATP channels allowed researchers to probe the physiological and pathophysiological roles of these channels in a way that was not previously possible. The development of its active enantiomer, levthis compound (B1674936), further refined its use in research. wikipedia.org The study of this compound and its analogues has been instrumental in elucidating the structure-activity relationships of K-ATP channel openers, guiding the design of new and more tissue-selective compounds. nih.govresearchgate.net

Overview of Major Research Areas and Therapeutic Relevance in Preclinical Studies

The unique mechanism of this compound has led to its extensive investigation in a wide range of preclinical studies, exploring its therapeutic potential across several domains.

Hypertension: As a potent vasodilator, this compound's most direct therapeutic application is in the treatment of hypertension. wikipedia.org By relaxing vascular smooth muscle, it effectively lowers blood pressure. wikipedia.org Preclinical studies in hypertensive animal models have demonstrated its ability to reduce blood pressure. mdpi.com In studies on healthy volunteers, oral administration of this compound was shown to decrease diastolic blood pressure and forearm vascular resistance. nih.gov Another study showed that direct infusion of this compound into the brachial artery produced a dose-dependent increase in forearm blood flow. nih.gov

Cardioprotection: Preclinical research has suggested a cardioprotective role for this compound. Studies in isolated rat hearts subjected to ischemia and reperfusion have shown that this compound can offer protection, an effect that is believed to be mediated through the opening of cardiac K-ATP channels. nih.gov This has led to investigations into its potential to mitigate damage from myocardial infarction.

Neuropathic Pain: The involvement of K-ATP channels in pain modulation has made this compound a subject of interest in neuropathic pain research. nih.gov Preclinical studies in models of neuropathic pain, such as those induced by chronic constriction injury of the sciatic nerve, have shown that this compound can attenuate pain-related behaviors. nih.govfrontiersin.org These findings suggest that targeting K-ATP channels could be a viable strategy for managing this challenging pain condition.

Other Research Areas: Beyond these major areas, this compound has been explored in other contexts, including its potential as a bronchodilator for asthma and for its effects on bladder smooth muscle. nih.gov Its ability to hyperpolarize cell membranes has also made it a valuable tool for studying conditions characterized by membrane depolarization, such as certain types of muscle paralysis. uni-muenchen.de

Interactive Data Tables

Electrophysiological Effects of this compound

| Parameter | Tissue/Cell Type | This compound Concentration | Observed Effect | Reference |

| Membrane Potential | Human Skeletal Muscle | 10-100 µmol/L | Concentration-dependent hyperpolarization | uni-muenchen.de |

| Membrane Potential | Guinea-pig Hippocampal CA3 neurons | 30-100 µmol/L | Hyperpolarization up to 4 mV | uni-muenchen.de |

| 86Rb Efflux | Frog Skeletal Muscle | 30-300 µM | Increased efflux | nih.gov |

| Potassium Current (IK) | Rabbit Portal Vein Smooth Muscle Cells | 10 µM | Induction of potassium current | researchgate.net |

Preclinical Research Findings with this compound

| Research Area | Animal Model | Key Finding | Reference |

| Hypertension | Healthy Volunteers | Dose-dependent increase in forearm blood flow | nih.gov |

| Hypertension | Healthy Volunteers | Decreased diastolic blood pressure and forearm vascular resistance | nih.gov |

| Neuropathic Pain | Rat (Chronic Constriction Injury) | Attenuation of thermal hyperalgesia and mechanical allodynia | nih.gov |

| Cardioprotection | Isolated Rat Heart (Ischemia/Reperfusion) | Attenuation of ischemic damage | nih.gov |

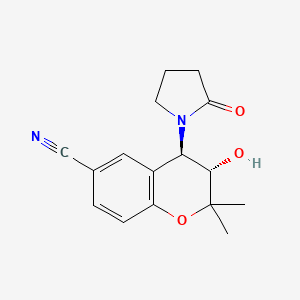

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S,4R)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3/t14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZCRIROJQEVOT-CABCVRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045677 | |

| Record name | Levcromakalim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94535-50-9, 94470-67-4 | |

| Record name | (-)-Cromakalim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94535-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cromakalim [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094470674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levcromakalim [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094535509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levcromakalim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVCROMAKALIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW7PN4BLDJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CROMAKALIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G4X367WA3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Pharmacology of Cromakalim at the Cellular and Molecular Level

Activation of ATP-Sensitive Potassium (KATP) Channels

The principal mechanism of action for cromakalim is the opening of KATP channels, which are metabolic sensors that couple the electrical activity of the cell membrane to the intracellular energetic state. nih.gov This activation leads to an increase in potassium ion permeability, driving the membrane potential towards the potassium equilibrium potential. nih.gov

Direct Channel Gating and Allosteric Modulation

This compound's interaction with the KATP channel is not a simple agonism but rather a complex modulation of channel gating. Studies have shown that the presence of intracellular ATP is a prerequisite for this compound to exert its channel-opening effect in some cell types, such as insulin-secreting RINm5F cells. nih.gov In these cells, this compound (80–200 μM) was unable to open KATP channels in the complete absence of ATP, but effectively activated channels that were inhibited by low concentrations of ATP (0.1 mM). nih.gov This suggests that this compound does not open a closed channel directly but acts to counteract the inhibitory effect of ATP. The interactions between this compound and ATP appear to be competitive, as higher concentrations of ATP (0.5–2 mM) can overcome the channel-opening effects of this compound. nih.gov This indicates an allosteric mechanism where this compound modulates the channel's sensitivity to its endogenous inhibitor, ATP.

Molecular Subunit Interactions: Focus on Kir6.x and Sulfonylurea Receptor (SUR) Subtypes (e.g., Kir6.2/SUR2B)

KATP channels are hetero-octameric protein complexes, typically composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits. nih.govnih.gov The pharmacological specificity of KATP channel openers like this compound is determined by the specific combination of these subunits, which varies across different tissues. researchgate.net

The primary target for this compound is the SUR subunit. researchgate.netnih.gov this compound demonstrates selectivity for channels containing the SUR2 isoform over the SUR1 isoform. researchgate.net Specifically, it is a potent activator of KATP channels composed of Kir6.2/SUR2A (found in cardiac and skeletal muscle) and Kir6.1/SUR2B or Kir6.2/SUR2B (found in vascular smooth muscle). nih.govnih.gov In contrast, it has little effect on the pancreatic beta-cell channel, which is typically a Kir6.2/SUR1 complex. nih.govresearchgate.net This tissue-specific action is attributed to the distinct properties of the SUR subtypes. researchgate.net The ability of this compound to activate channels with SUR2B subunits is a key component of its action in vascular tissue. nih.gov

| Channel Composition | Typical Tissue Location | This compound Activity | Reference |

|---|---|---|---|

| Kir6.2/SUR1 | Pancreatic β-cells, Neurons | Low to no activation | nih.govresearchgate.net |

| Kir6.2/SUR2A | Cardiac muscle, Skeletal muscle | Activation | nih.govnih.gov |

| Kir6.1/SUR2B | Vascular smooth muscle | Activation | nih.gov |

| Kir6.2/SUR2B | Vascular smooth muscle | Activation | researchgate.net |

Electrophysiological Consequences: Membrane Hyperpolarization

The direct consequence of KATP channel opening by this compound is an increase in the efflux of potassium ions (K+) from the cell, driven by the electrochemical gradient. wikipedia.org This outward movement of positive charge makes the cell's membrane potential more negative, a phenomenon known as hyperpolarization. nih.govwikipedia.org By hyperpolarizing the cell membrane, this compound moves the potential further away from the threshold required to activate voltage-gated calcium channels. wikipedia.org This makes the cell less excitable, as a stronger stimulus is needed to trigger an action potential. wikipedia.orgwikipedia.org For instance, in frog skeletal muscle fibers, this compound has been shown to directly cause hyperpolarization. nih.gov

Modulation of Ionic Conductance and Efflux

This compound directly increases the membrane's conductance to potassium ions. Electrophysiological studies have demonstrated that this compound reduces membrane resistance, which is indicative of an increased number of open ion channels. nih.gov This enhanced conductance facilitates a greater efflux of K+. Experiments using rubidium (86Rb), a radioactive analog of potassium, have provided direct evidence for this. In frog skeletal muscle, this compound (30-300 μM) significantly increased the rate of 86Rb efflux from cells, confirming that it promotes the outward flow of potassium ions. nih.gov This effect was inhibited by the sulfonylurea glibenclamide, a known KATP channel blocker, further cementing the role of these specific channels in the action of this compound. nih.gov

Downstream Cellular and Subcellular Signaling Pathways

The membrane hyperpolarization induced by this compound is not an isolated event but rather the initiating step in a signaling cascade that profoundly affects intracellular ion homeostasis, most notably that of calcium.

Regulation of Intracellular Calcium Dynamics and Homeostasis

The hyperpolarization of the cell membrane by this compound has a significant inhibitory effect on the influx of extracellular calcium. By moving the membrane potential away from the activation threshold for voltage-gated L-type calcium channels, this compound reduces the probability of these channels opening in response to depolarizing stimuli. nih.gov This leads to a decrease in the influx of Ca2+, a critical second messenger involved in numerous cellular processes, including muscle contraction. nih.gov

| Cell Type | Experimental Condition | Observed Effect on [Ca2+]i | Reference |

|---|---|---|---|

| Rat Azygos Vein Smooth Muscle | Norepinephrine (B1679862) or K+ induced contraction | Reduction of free [Ca2+]i to resting or lower levels | nih.gov |

| Rat Flexor Digitorum Brevis (Skeletal Muscle) | Non-fatiguing tetanic stimulation | Little effect on peak [Ca2+]i | nih.gov |

| Rat Flexor Digitorum Brevis (Skeletal Muscle) | Fatiguing tetanic stimulation (0.4s between tetani) | Decreased peak tetanic [Ca2+]i from 1.47 µM to 0.84 µM | nih.gov |

| General Vascular Smooth Muscle | Ischemic/Hypoxic conditions | Decreases Ca2+ influx through voltage-gated Ca2+ channels | nih.gov |

Influence on Myofilament Responsiveness and Muscle Contraction

This compound's primary influence on muscle contraction stems from its action as a potassium channel opener, which leads to membrane hyperpolarization and subsequent relaxation of smooth muscle. This effect is not a direct action on the myofilaments themselves but is a consequence of the altered cellular ion dynamics. By opening ATP-sensitive potassium (KATP) channels, this compound increases the efflux of potassium ions from the cell, driving the membrane potential to a more negative state. This hyperpolarization makes it more difficult for the cell to reach the threshold for depolarization required to open voltage-gated calcium channels.

The resulting decrease in intracellular calcium concentration is the principal mechanism behind the relaxation of smooth muscle. Muscle contraction is initiated by the binding of calcium to calmodulin, which in turn activates myosin light-chain kinase, leading to the phosphorylation of myosin and the subsequent interaction with actin. By reducing the influx of calcium, this compound effectively uncouples the cellular excitation from the contractile machinery, leading to vasodilation and relaxation of other smooth muscle tissues, such as the bladder. nih.govnih.gov For instance, in guinea pig detrusor smooth muscle, this compound produces a concentration-dependent relaxation of K+-evoked mechanical activity. nih.gov

There is little evidence to suggest that this compound directly alters the calcium sensitivity of the myofilaments. The contractile apparatus's responsiveness to available calcium appears to remain unchanged. The compound's effect is upstream, modulating the signal (calcium influx) that initiates contraction rather than the machinery that executes it.

Mitochondrial KATP Channel Activation and Its Implications

In addition to its effects on sarcolemmal KATP channels, this compound is also known to activate ATP-sensitive potassium channels located in the inner mitochondrial membrane (mitoKATP). The activation of these channels has significant implications, particularly in the context of cellular protection against ischemic injury.

The opening of mitoKATP channels by this compound or other openers like diazoxide (B193173) leads to an influx of potassium ions into the mitochondrial matrix. nih.govresearchgate.net This influx is driven by the mitochondrial membrane potential. The accumulation of potassium in the matrix is accompanied by the movement of water, resulting in a slight swelling of the mitochondria. nih.gov This process is thought to have several beneficial downstream effects, including the preservation of mitochondrial integrity and function during periods of cellular stress, such as ischemia-reperfusion. nih.govresearchgate.net

The activation of mitoKATP channels is a key mechanism in the phenomenon of ischemic preconditioning, where brief periods of ischemia protect the heart from a subsequent, more prolonged ischemic event. nih.govresearchgate.net this compound has been shown to mimic this protective effect. researchgate.net While the precise molecular mechanisms are still under investigation, it is believed that the activation of mitoKATP channels helps to maintain ATP synthesis, reduce calcium overload, and decrease the production of reactive oxygen species upon reperfusion.

Interactions with Potassium Channel Blockers and Antagonists

Glibenclamide as a Canonical KATP Channel Antagonist

Glibenclamide (also known as glyburide) is a sulfonylurea drug that acts as a potent and specific blocker of ATP-sensitive potassium channels. It is widely regarded as the canonical antagonist for the effects of KATP channel openers like this compound. The antagonistic relationship between this compound and glibenclamide has been demonstrated across a variety of tissues and experimental models.

In studies on guinea pig detrusor smooth muscle, glibenclamide was shown to antagonize the relaxant effects of this compound in a competitive manner. nih.gov Similarly, in frog skeletal muscle, the this compound-induced increase in potassium efflux and membrane hyperpolarization were inhibited by glibenclamide. nih.govnih.gov In isolated perfused rat hearts, glibenclamide was also shown to counteract the effects of this compound. nih.govoup.com

The mechanism of glibenclamide's antagonism involves its binding to the sulfonylurea receptor (SUR) subunit of the KATP channel complex. This binding locks the channel in a closed state, thereby preventing the channel-opening effects of this compound. The consistent and potent antagonism by glibenclamide provides strong evidence that the pharmacological effects of this compound are mediated through the opening of KATP channels.

Other Channel Modulators and Their Antagonistic or Synergistic Effects

While glibenclamide is the most well-characterized antagonist of this compound, other compounds have also been shown to modulate its effects. These modulators can have either antagonistic or, in some cases, synergistic effects.

Antagonistic Effects:

Tolbutamide: Another sulfonylurea, tolbutamide, has been shown to reverse the relaxant effects of this compound, although its effects may be more transient than those of glibenclamide. nih.gov

Tetraethylammonium (TEA) and Procaine: These agents, which are generally considered non-selective potassium channel blockers, can reduce or abolish the effects of this compound at higher concentrations. nih.gov

Quinidine: This antiarrhythmic drug, which also has potassium channel blocking properties, can reduce the effects of this compound on membrane potential and muscle tension. nih.gov

4-Aminopyridine (4-AP): This potassium channel blocker has been shown to have some effect on the actions of this compound, although its effects can be transitory. nih.gov

Synergistic/Similar Effects:

Diazoxide: This compound is also a KATP channel opener and generally produces similar physiological effects to this compound. nih.govnih.gov Both have been shown to be effective in opening KATP channels, particularly in the presence of intracellular ATP. nih.govnih.gov

The interactions of this compound with these various modulators further refine our understanding of its mechanism of action and the nature of the potassium channels it targets.

Table 2: Effects of Other Modulators on this compound's Action

| Modulator | General Class | Observed Effect on this compound's Action |

|---|---|---|

| Tolbutamide | Sulfonylurea KATP channel blocker | Antagonistic (reverses relaxation) nih.gov |

| Tetraethylammonium (TEA) | Non-selective K+ channel blocker | Antagonistic (reduces effects at high concentrations) nih.gov |

| Procaine | Non-selective K+ channel blocker | Antagonistic (abolishes effects) nih.gov |

| Quinidine | K+ channel blocker | Antagonistic (reduces effects) nih.gov |

| 4-Aminopyridine (4-AP) | K+ channel blocker | Antagonistic (some transitory effects) nih.gov |

| Diazoxide | KATP channel opener | Synergistic/Similar action nih.govnih.gov |

Physiological and Pharmacological Effects of Cromakalim in Diverse Research Models

Cardiovascular System Research

Vascular Smooth Muscle Relaxation and Vasodilation Studies

Cromakalim is a potassium channel activator known for its ability to relax vascular smooth muscle by increasing potassium channel conductance, which leads to hyperpolarization of the cell membranes. nih.gov This mechanism underlies its significant vasodilator effects across various vascular beds, as explored in numerous research models.

Research has demonstrated that this compound exerts effects on both peripheral arterial and venous smooth muscle cells. In studies using guinea-pig mesenteric artery and vein, this compound was found to induce membrane hyperpolarization in both vessel types. nih.gov The degree and duration of this hyperpolarization were more pronounced in the mesenteric vein compared to the artery. nih.gov The relaxing actions of this compound are attributed to this hyperpolarization, which is a consequence of opening calcium-dependent potassium channels. nih.gov

Further investigations into the effects of this compound on hypoxic skeletal muscle revealed that it can increase nutritive blood flow. nih.gov In animal models of occlusive arterial disease, this compound, along with other potassium conductance enhancers, produced a notable increase in blood cell flux and tissue oxygen tension in hypoxic skeletal muscle. nih.gov This positive effect is thought to stem from its relaxant activity on larger arterial blood vessels, including collateral vessels. nih.gov

| Vessel Type | Observed Effect of this compound | Mechanism | Reference |

|---|---|---|---|

| Guinea-Pig Mesenteric Artery | Membrane hyperpolarization and relaxation. | Opening of Ca-dependent K channels. | nih.gov |

| Guinea-Pig Mesenteric Vein | Greater and longer-lasting membrane hyperpolarization compared to the artery. | Opening of Ca-dependent K channels. | nih.gov |

| Hypoxic Skeletal Muscle Arterial Vessels | Increased blood cell flux and tissue oxygen tension. | Relaxant activity on larger arterial blood vessels. | nih.gov |

This compound has been shown to have significant effects on coronary circulation. In isolated isovolumically beating rat hearts, this compound and its enantiomers significantly increased preischemic coronary flow. nih.gov The cardioprotective effects of this compound may be partly due to the preservation of myocardial energy reserves, as it has been found to significantly preserve ATP during ischemia. nih.gov

However, the effects on myocardial perfusion in the context of ischemic injury can be complex. In a canine model of myocardial infarction, the intracoronary infusion of this compound appeared to exacerbate ischemic injury. nih.gov When administered intravenously in the same study, no exacerbation of ischemic injury was observed. nih.gov

| Research Model | Key Finding | Reference |

|---|---|---|

| Isolated Rat Hearts | Significantly increased preischemic coronary flow. | nih.gov |

| Isolated Rat Hearts | Preserved ATP during ischemia. | nih.gov |

| Anesthetized Canine Model (Intracoronary Infusion) | Appeared to exacerbate ischemic injury. | nih.gov |

| Anesthetized Canine Model (Intravenous Administration) | No exacerbation of ischemic injury was observed. | nih.gov |

This compound induces relaxation in the cerebral arteries of various species, including cats, rabbits, and rats. nih.gov This vasodilation is mediated through the activation of ATP-sensitive potassium channels, leading to glibenclamide-sensitive relaxation of cerebral arteries in vitro. ahajournals.org The ability of the cerebral vasculature to maintain stable blood flow despite changes in blood pressure is known as cerebral autoregulation. nih.gov The activation of ATP-sensitive K+ channels is a mechanism that contributes to the dilatation of cerebral arterioles during conditions such as hypoxia. psu.edu By activating these channels, this compound can influence the physiological processes that regulate cerebral blood flow. In some instances, this compound has been reported to activate calcium-activated potassium channels in certain vascular tissues, although this effect is not consistently observed across all vessel types. ahajournals.org

Myogenic tone is the intrinsic property of vascular smooth muscle to contract in response to an increase in intraluminal pressure, which is crucial for the autoregulation of blood flow. nih.gov This tone is heavily influenced by the membrane potential of the vascular smooth muscle cells. nih.gov Potassium channels are the primary determinants of this membrane potential. nih.govresearchgate.net this compound, as a potassium channel opener, is thought to relax smooth muscle by hyperpolarizing the cell membrane through the activation of ATP-sensitive K+ (KATP) channels. researchgate.net This hyperpolarization counteracts the depolarization induced by pressure, thereby modulating or reducing myogenic tone. The activity of various potassium channels, including large-conductance, Ca2+-activated K+ (BKCa) channels and inwardly rectifying K+ (Kir) channels, provides a negative feedback mechanism for the regulation of arterial myogenic tone. mdpi.comscholaris.ca By opening KATP channels, this compound introduces a powerful hyperpolarizing influence that can override constrictor stimuli and lead to vasodilation.

This compound has been demonstrated to antagonize the vasoconstrictor effects of several endogenous agents. In a study involving normotensive male volunteers, this compound was shown to blunt the increase in total peripheral resistance induced by norepinephrine (B1679862) and angiotensin II. nih.gov Interestingly, while it counteracted the peripheral vasoconstriction, it did not interfere with the positive inotropic effects of norepinephrine on the heart, suggesting a degree of selectivity for arterial smooth muscle. nih.gov Furthermore, this compound also blunted the peripheral vasodilation typically induced by the beta-receptor stimulant isoproterenol. nih.gov However, another study in normotensive subjects found that this compound did not have an effect on the pressor responses to norepinephrine and angiotensin II. nih.gov

| Agonist | Effect of this compound on Agonist-Induced Response | Reference |

|---|---|---|

| Norepinephrine | Blunted the increase in total peripheral resistance. | nih.gov |

| Angiotensin II | Lowered the total peripheral resistance during infusion. | nih.gov |

| Isoproterenol | Blunted the peripheral vasodilation. | nih.gov |

Cardiac Muscle Electrophysiology and Contractility Research

This compound's primary action in cardiac tissue is the activation of ATP-sensitive potassium channels, which plays a crucial role in regulating the heart's electrical activity and mechanical function.

A hallmark of this compound's effect on cardiac myocytes is the shortening of the action potential duration (APD). nih.govbyui.edu This effect is concentration-dependent and results from the increased outward potassium current during the repolarization phase of the action potential. nih.gov Research on ferret and guinea pig papillary muscles demonstrated that this compound at concentrations of 3 microM or greater significantly shortens the effective refractory period (ERP) by decreasing the APD. nih.gov This electrophysiological change is attributed to the opening of ATP-sensitive K+ channels, an action that can be prevented or reversed by the K-ATP channel blocker, glibenclamide. nih.govahajournals.org

The shortening of the APD is particularly pronounced under ischemic conditions. In a canine model, intracoronary this compound reduced the APD at 95% repolarization (APD95) by 8% in the absence of ischemia, but this effect was augmented to a 27% reduction during coronary occlusion. nih.gov This suggests that the cardioprotective effects of this compound may be selective for ischemic tissue. nih.gov The actions of this compound on cardiac APD have been found to be temperature-dependent, with a significant effect observed at 37°C but no effect at 22°C in guinea pig papillary muscles. nih.gov

Inotropic effects refer to the modification of the force of muscle contraction, while chronotropic effects relate to changes in heart rate. simplenursing.com Research has consistently shown that this compound exerts a negative inotropic effect on cardiac muscle, meaning it reduces the force of contraction. nih.govnih.gov In isolated rabbit cardiac tissue, this compound significantly decreased the maximum developed tension in a concentration-dependent manner. nih.govkarger.com Similarly, in guinea pig atrium, this compound induced a concentration-dependent reduction in atrial contraction force, with an EC50 value of 25 +/- 2 micromol/l. nih.gov This negative inotropic effect is mediated through the activation of ATP-sensitive K+ channels and can be competitively inhibited by glibenclamide. nih.gov

Regarding chronotropic effects, studies on neonatal rabbit hearts subjected to ischemia and reperfusion showed that pretreatment with this compound resulted in a significantly improved recovery of heart rate compared to the control group. nih.gov

This compound has demonstrated significant cardioprotective properties in various models of myocardial ischemia-reperfusion injury. nih.govnih.govnih.gov This protection manifests as improved recovery of post-ischemic contractile function, reduced release of cellular enzymes like lactate (B86563) dehydrogenase (LDH), and decreased tissue damage. ahajournals.orgnih.gov

In isolated rat hearts, this compound provided protection against injury from 25 minutes of ischemia followed by 30 minutes of reperfusion. nih.gov A key mechanism underlying this cardioprotection is the prevention of intracellular sodium (Na+) and calcium (Ca2+) overload during the reperfusion period. nih.govjci.org In neonatal rabbit hearts, this compound pretreatment inhibited the accumulation of these ions after ischemia. nih.gov The cardioprotective actions of this compound are linked to its ability to open K-ATP channels, and these effects can be abolished by blockers such as glibenclamide and meclofenamate. nih.govnih.gov Furthermore, the compound sodium 5-hydroxydecanoate (B1195396) has been shown to specifically inhibit the anti-ischemic actions of this compound without affecting its actions in non-ischemic tissue. ahajournals.org

Table 1: Cardioprotective Effects of this compound in Ischemia-Reperfusion Models

| Model System | Observed Protective Effect | Proposed Mechanism | Reference |

|---|---|---|---|

| Isolated Neonatal Rabbit Heart | Improved recovery of heart rate and left ventricular developed pressure; decreased lactate excretion. | Inhibition of intracellular Na+ and Ca2+ accumulation during reperfusion. | nih.gov |

| Isolated Rat Heart | Improved recovery of contractile function; reduced lactate dehydrogenase (LDH) release; decreased contracture formation. | Activation of cardiac K-ATP channels. | nih.gov |

| Canine Model (Stunned Myocardium) | Significantly improved reperfusion recovery of function. | Activation of K-ATP channels, leading to augmented APD shortening during ischemia. | nih.gov |

The pharmacological profile of this compound has been characterized through comparative studies with other potassium channel openers.

Pinacidil (B1677893) : In studies on isolated vascular tissue, this compound is approximately 100-fold more potent as a relaxant than pinacidil. nih.govkarger.comkarger.com In cardiac tissue, both this compound and pinacidil produce a concentration-dependent decrease in maximum developed tension (negative inotropy). nih.govnih.govkarger.com The negative inotropic effects of both compounds are effectively antagonized by the K-ATP channel blocker glibenclamide. nih.govnih.govkarger.com

U-89232 : This cyanoguanidine analog of this compound was found to be nearly 100-fold less potent than this compound in causing relaxation in rabbit mesenteric artery. karger.com A key difference was observed in cardiac muscle, where U-89232 had little effect on maximum tension, whereas this compound caused a significant decrease. nih.govkarger.comkarger.com Despite this, U-89232 demonstrated a cardioprotective effect comparable to this compound in ischemia-reperfusion injury models. karger.com

NIP-121 : In guinea pig ventricular myocardium, the novel potassium channel opener NIP-121 was found to be approximately 10 times more potent than this compound in both shortening the action potential duration and decreasing contractile force. researchgate.net

Acetylcholine (B1216132) and Substance P : While acetylcholine and substance P can also open potassium channels in arterial smooth muscle, the specific channel is different from that opened by this compound. The effects of acetylcholine and substance P are not inhibited by glibenclamide, whereas the K+ efflux induced by this compound is readily blocked by it. nih.gov

Table 2: Comparative Analysis of this compound with Other K+ Channel Openers in Cardiac Tissue

| Compound | Effect on Action Potential Duration (APD) | Effect on Contractile Force (Inotropy) | Relative Potency/Key Differentiator | Reference |

|---|---|---|---|---|

| This compound | Shortens APD | Negative | Baseline reference | nih.govnih.gov |

| Pinacidil | Similar mechanism | Negative | Similar cardiac effects to this compound, but less potent in vascular tissue. | nih.govnih.gov |

| U-89232 | Shortens APD | Little effect | Cardioprotective without significant negative inotropic effect. | nih.govkarger.comkarger.com |

| NIP-121 | Shortens APD | Negative | ~10 times more potent than this compound for both APD shortening and negative inotropy. | researchgate.net |

Smooth Muscle Systems Research (Non-Vascular)

This compound's relaxant effects are not limited to vascular smooth muscle; it also significantly impacts non-vascular smooth muscle systems, such as the urinary bladder.

In the detrusor muscle of the guinea-pig urinary bladder, this compound demonstrates potent inhibitory effects on contractility. nih.govphysiology.org It reduces both the frequency and amplitude of spontaneous contractile activity, with concentrations above 5 x 10⁻⁷ M abolishing this activity entirely. nih.gov

The mechanism involves the opening of potassium channels, which leads to hyperpolarization of the cell membrane and a loss of electrical spike activity. nih.gov This was confirmed by electrophysiological experiments showing that this compound increased membrane conductance to potassium ions. nih.gov Further studies using radioisotopes demonstrated that this compound causes a dose-dependent increase in the efflux of ⁴³K+, but has no significant effect on the movement of ⁸⁶Rb+, indicating a relative selectivity of the opened channel for potassium over rubidium ions. nih.gov In a rat model of diabetes-induced bladder dysfunction, bladder strips showed a tendency to be less sensitive to the inhibitory effects of this compound on phasic activity. shu.ac.uk

Table 3: Effects of this compound on Guinea-Pig Urinary Bladder Smooth Muscle

| Parameter | Observed Effect of this compound | Reference |

|---|---|---|

| Spontaneous Contractions | Reduced frequency and amplitude; abolished at >5 x 10⁻⁷ M. | nih.gov |

| Membrane Potential | Dose-dependent hyperpolarization. | nih.gov |

| Electrical Activity | Loss of spike activity. | nih.gov |

| Ion Efflux | Dose-dependent increase in ⁴³K+ efflux; no significant effect on ⁸⁶Rb+ efflux. | nih.gov |

Gastrointestinal Smooth Muscle Regulation

This compound's influence extends to the complex network of the gastrointestinal (GI) tract, where it modulates both neuronal and muscular activity.

The myenteric plexus, a key component of the enteric nervous system, plays a crucial role in regulating GI motility, in large part through the release of neurotransmitters like acetylcholine. mdpi.com Research on guinea-pig longitudinal muscle myenteric plexus preparations has shown that this compound's primary relaxant effect on smooth muscle is not due to a reduction in acetylcholine release from myenteric neurons. nih.gov In fact, at a concentration of 10 µmol/l, this compound did not affect the release of acetylcholine evoked by electrical stimulation or by the activation of nicotine (B1678760) and 5-HT3 receptors. nih.gov

However, the release of acetylcholine stimulated by M1-muscarinic receptors was concentration-dependently reduced by this compound (1-100 µmol/l). nih.gov This suggests that the opening of this compound-sensitive potassium channels may be involved in the inhibition of M1-receptor mediated acetylcholine release. nih.gov Despite this specific neuronal effect, the more pronounced inhibition of smooth muscle contractions induced by endogenous acetylcholine compared to those induced by the direct-acting muscarinic agonist pilocarpine (B147212) points to a predominant post-junctional site of action for this compound's relaxant effects. nih.gov

Slow waves are spontaneous, rhythmic depolarizations of the smooth muscle cell membrane that are fundamental to the generation of phasic contractions in the GI tract. Studies on canine colonic smooth muscle have demonstrated that this compound and its active isomer, lemakalim, have significant effects on this electrical activity. nih.gov Both compounds were found to hyperpolarize the resting membrane potential, shorten the duration of slow waves by eliminating the plateau phase, and decrease the frequency of slow waves. nih.gov These effects were prevented by the KATP channel blocker, glyburide, confirming the involvement of these channels. nih.gov

Voltage-clamp studies on isolated canine colonic myocytes revealed that this compound and lemakalim increased the magnitude of a time-independent outward K+ current. nih.gov Interestingly, this compound, but not lemakalim, also reduced the peak outward K+ current and was found to inhibit L-type Ca2+ channels, an effect not altered by glyburide. nih.gov This suggests that while the primary mechanism for altering slow wave activity is the stimulation of a background K+ conductance, this compound may have additional actions on other ion channels. nih.gov

Further research using intracellular recording techniques in the canine colon confirmed that this compound dose-dependently hyperpolarized the cells and decreased the duration of the action potential, leading to an inhibition of contractile activity. nih.gov This hyperpolarization was associated with a significant reduction in input resistance and was inhibited by glybenclamide and tetraethylammonium, providing further evidence that this compound acts by increasing K+ conductance. nih.gov

Table 2: Effects of this compound on Gastrointestinal Smooth Muscle

| Research Model | Parameter | Effect of this compound | Key Findings | Citation |

|---|---|---|---|---|

| Guinea-pig myenteric plexus | Acetylcholine release (electrically/nicotine/5-HT3 stimulated) | No effect | Did not affect the release of acetylcholine. | nih.gov |

| Guinea-pig myenteric plexus | Acetylcholine release (M1-receptor stimulated) | Reduction | Concentration-dependently reduced acetylcholine release. | nih.gov |

| Canine colonic smooth muscle | Resting membrane potential | Hyperpolarization | Caused hyperpolarization of the cell membrane. | nih.govnih.gov |

| Canine colonic smooth muscle | Slow wave duration | Shortened | Abolished the plateau phase of slow waves. | nih.gov |

| Canine colonic smooth muscle | Slow wave frequency | Decreased | Reduced the frequency of slow waves. | nih.gov |

| Canine colonic myocytes | Outward K+ current | Increased | Increased the magnitude of a time-independent outward K+ current. | nih.gov |

Airway Smooth Muscle Pharmacology and Bronchodilatory Activity

This compound's relaxant properties on smooth muscle have led to investigations into its potential as a bronchodilator for conditions like asthma. nih.gov Its mechanism of action in the airways is consistent with its effects in other smooth muscle tissues, primarily involving the opening of plasmalemmal K+ channels. nih.gov

Research on human isolated bronchi has shown that this compound (0.1-30 µmol/l) inhibits spontaneous tone in a concentration-related manner, with an efficacy nearly comparable to isoprenaline and theophylline. nih.gov This relaxant effect is associated with the opening of K+ channels, which may be analogous to the ATP-sensitive K+ channels found in pancreatic beta-cells. nih.gov The opening of these channels can lead to relaxation of airway smooth muscle through mechanisms that may extend beyond simply inhibiting Ca2+ influx through L-type voltage-operated channels. nih.gov

In vivo, this compound-like potassium channel openers exhibit bronchodilator activity. nih.gov An interesting aspect of their action is the ability to depress non-adrenergic, non-cholinergic (NANC) excitatory neuroeffector transmission in the lungs at concentrations lower than those required to relax the airway smooth muscle directly. nih.gov This suggests that part of this compound's therapeutic potential in conditions like nocturnal asthma might not stem from direct relaxation of the airway smooth muscle but rather from inhibiting the mechanisms that underlie airway hyper-reactivity. nih.govnih.govmdpi.com

Neurological System Research

While the primary focus of this compound research has been on smooth muscle, emerging studies are exploring its effects on the neurological system. The presence and function of ATP-sensitive potassium channels in the central nervous system suggest that compounds like this compound could have therapeutic applications for neurological disorders. acs.org

One area of investigation is the potential neuroprotective effects of this compound. In a mouse model, this compound demonstrated an antiamnesic action against amnesia induced by hypoxia and cerebral ischemia. nih.gov The compound was effective when administered before or immediately after hypoxic treatment and before the induction of ischemia. nih.gov Furthermore, in mice with ischemia-induced amnesia, this compound inhibited the formation of pyknotic cells (a sign of cell death) in the dentate gyrus of the hippocampus. nih.gov These findings suggest that potassium channel openers like this compound may offer prophylactic neuroprotective benefits against neuronal damage caused by hypoxia and ischemia. nih.gov

However, the effects of this compound on neuronal activity can be complex. In studies on CA1 neurons in rat hippocampal slices, bath-applied this compound did not produce consistent changes in holding current or input conductance. nih.gov This indicates that the response to this compound can vary depending on the specific neuronal population and experimental conditions.

Neuroprotective Properties in Models of Brain Injury

This compound has demonstrated significant neuroprotective potential in several preclinical models of acute brain injury. By targeting the fundamental processes of neuronal damage that occur during and after an ischemic event, this compound shows promise in mitigating the extent of injury.

Hypoxic-ischemic encephalopathy (HIE) is a major cause of neonatal brain injury. nih.govnih.gov Research in animal models suggests that this compound can offer neuroprotective benefits against the consequences of such hypoxic-ischemic events. In a study using a mouse model of hypoxia-induced amnesia, a condition relevant to the cognitive deficits seen after HIE, this compound demonstrated a significant ability to counteract memory impairment. nih.govnih.gov The administration of this compound, either before or immediately following the hypoxic insult, reduced the amnesia as measured by a step-through task. nih.gov This suggests a prophylactic neuroprotective effect of KATP channel openers against the neuronal damage and cognitive dysfunction resulting from hypoxia. nih.govnih.gov

This compound has been shown to be effective in models of cerebral ischemia-reperfusion injury, which mimics the pathophysiology of ischemic stroke. In rat models where the middle cerebral artery is temporarily occluded, pretreatment with this compound has been found to reduce the volume of the resulting cerebral infarction. researchgate.netresearchgate.net Studies indicate that this neuroprotective effect is associated with several mechanisms. This compound administration prior to the ischemic event helps to preserve neurological function, as evaluated by behavioral tests. researchgate.netresearchgate.net

Furthermore, research has pointed to the modulation of glutamate (B1630785) excitotoxicity as a key component of this compound's action. In a rat model of cerebral ischemia-reperfusion, this compound treatment was correlated with changes in the expression of glutamate receptor 1α and glutamate transporter 1 in the hippocampus. researchgate.net Another study demonstrated that this compound treatment in a rat model of cerebral ischemia-reperfusion injury led to a significant reduction in markers of oxidative stress, such as malondialdehyde levels, and an increase in the activity of antioxidant enzymes like superoxide (B77818) dismutase. researchgate.net Histological analysis in mice subjected to cerebral ischemia revealed that this compound inhibited the induction of pyknotic cells—cells with condensed chromatin indicative of cell death—in the dentate gyrus of the hippocampus. nih.govnih.gov

| Model | Key Findings | Measured Outcomes | Reference |

|---|---|---|---|

| Rat Middle Cerebral Artery Occlusion (MCAO) | Reduced cerebral infarct size and improved neurological function. | Cerebral infarction volume, Bederson's test for neurological function, Glutamate receptor 1α and Glutamate transporter 1 expression. | researchgate.net |

| Rat MCAO with Aluminium Chloride | Reduced neurological score, brain hemisphere weight difference, and oxidative stress markers. | Neurological score, brain acetylcholinesterase level, malondialdehyde, superoxide dismutase. | researchgate.net |

| Mouse Cerebral Ischemia | Reduced ischemia-induced amnesia and inhibited the formation of pyknotic cells in the hippocampus. | Step-through latency, histological analysis of pyknotic cells. | nih.gov |

The neuroprotective effects of this compound observed in ischemia models have prompted investigations into its potential relevance for chronic neurodegenerative conditions like Alzheimer's disease (AD). The pathophysiology of AD involves complex processes, including neuronal loss and cognitive decline. researchgate.net Research has explored whether the mechanisms engaged by this compound could offer benefits in this context.

A study utilizing a rat model that combined cerebral ischemia-reperfusion injury with aluminum chloride-induced toxicity, designed to mimic some aspects of AD-related neurodegeneration, demonstrated the neuroprotective potential of this compound. researchgate.net In this model, treatment with this compound significantly reduced the neurological score, brain hemisphere weight difference, and levels of brain acetylcholinesterase and malondialdehyde. researchgate.net Simultaneously, it increased the activity of Na+/K+ ATPase and superoxide dismutase. researchgate.net These findings suggest that this compound's ability to counteract oxidative stress and improve neuronal function could be relevant to mitigating the neuronal damage seen in disorders like Alzheimer's disease. researchgate.net

Anticonvulsant Activity Studies in Seizure Models

This compound's ability to modulate neuronal excitability through the opening of KATP channels has been investigated for its potential anticonvulsant properties.

| Seizure-Inducing Agent | Effect of this compound | Key Metrics | Reference |

|---|---|---|---|

| Dichlorvos (Organophosphate) | Significantly increased latency to seizure and death; decreased mortality rate. | Time to convulsion onset, time to death, mortality rate. | nih.gov |

| Physostigmine (Carbamate) | Significantly increased latency to seizure and death; decreased mortality rate. | Time to convulsion onset, time to death, mortality rate. | nih.govnih.gov |

Pain Modulation and Antinociception Research

The role of KATP channels in pain signaling pathways has made this compound a compound of interest in antinociception research. Studies have explored its effects both alone and in combination with other analgesic agents. While some research indicates that this compound on its own does not produce a significant change in pain thresholds in control animals, it has been shown to potently enhance the antinociceptive effects of certain other drugs. nih.gov

In a tail-flick test in mice, this compound was found to dose-dependently enhance the antinociceptive effects of the alpha2-adrenoceptor agonist clonidine (B47849) and the µ-opioid receptor agonist morphine. nih.gov This enhancement was evidenced by a leftward shift in the dose-response curves for both clonidine and morphine, indicating increased potency. nih.gov The KATP channel blocker gliquidone (B1671591) was able to antagonize this effect, confirming the involvement of KATP channels. nih.gov However, this compound did not significantly alter the antinociception induced by agonists of gamma-aminobutyric acid(B) (GABA-B) or kappa opioid receptors. nih.gov These findings suggest that the opening of KATP channels plays a differential role in the modulation of pain, being particularly important for the pathways mediated by alpha2-adrenoceptors and µ-opioid receptors. nih.gov

Attenuation of Hypersensitivity in Chronic Pain Models

This compound, an ATP-sensitive potassium (KATP) channel opener, has demonstrated the ability to alleviate hypersensitivity in various rodent models of chronic pain. researchgate.net Chronic pain, a condition often associated with abnormal excitability of the somatosensory system, remains a significant clinical challenge. nih.gov Potassium channels are critical regulators of neuronal activity, and their dysfunction has been implicated in the development of chronic pain states. nih.gov

In models of neuropathic pain, which can result from nerve damage, this compound has shown efficacy in reducing pain-like behaviors. nih.govmdpi.commdpi.com For instance, in rats with chronic constriction injury (CCI) of the sciatic nerve, a common model for neuropathic pain, this compound administration has been found to relieve pain. nih.govmdpi.com Similarly, in inflammatory pain models, such as those induced by Complete Freund's Adjuvant (CFA) or carrageenan, which mimic tissue injury and inflammation, KATP channel agonists like this compound can reduce hypersensitivity. nih.govmdpi.comcriver.comgreentech-bio.com The mechanism is thought to involve the regulation of astroglial gap junctions in the spinal cord, where nerve injury can lead to a reduction in the expression of KATP channel subunits. nih.gov

The table below summarizes findings from various preclinical studies on the effects of this compound in different chronic pain models.

| Pain Model | Research Finding |

| Neuropathic Pain (e.g., Chronic Constriction Injury) | This compound administration relieves pain, potentially by regulating astroglial gap junctions in the spinal cord. nih.gov |

| Inflammatory Pain (e.g., CFA-induced) | KATP channel agonists like this compound reduce hypersensitivity associated with inflammation. nih.gov |

Interactions with Opioid-Induced Analgesia and Tolerance

Research indicates a significant interaction between this compound and the analgesic effects of opioids, as well as the development of tolerance to these drugs. Studies have shown that KATP channel openers can augment the analgesic effect of opioids like morphine. nih.gov

A key finding is the existence of cross-tolerance between potassium channel openers and morphine. nih.govuwi.edu In animal models, the antinociceptive (pain-reducing) effect of this compound was significantly diminished in mice that had been made tolerant to morphine. nih.govsanggabuana.ac.id Conversely, tolerance to the analgesic effects of morphine was observed in animals that had been chronically treated with this compound. nih.gov This suggests that the mechanisms underlying tolerance to both substances may be linked, likely at the level of the potassium channels rather than the opioid receptors themselves. nih.govuwi.edu

Furthermore, co-administration of this compound with morphine has been shown to inhibit the reduction in morphine's analgesic effect that occurs with repeated use. nih.gov This suggests a potential role for KATP channel modulation in mitigating the development of opioid tolerance. Some studies have also found that this compound can prevent signs of morphine withdrawal. nih.govnih.gov The interaction appears to be specific to certain opioid receptor subtypes, with this compound potentiating the effects of mu-opioid receptor agonists like morphine, but not kappa-opioid receptor agonists. frontiersin.org

The following table presents a summary of the interactions between this compound and opioid-induced analgesia and tolerance.

| Interaction Studied | Key Finding |

| Cross-Tolerance | This compound and morphine exhibit cross-tolerance; the analgesic effect of one is reduced in subjects tolerant to the other. nih.govuwi.edu |

| Opioid Analgesia | This compound can potentiate the analgesic effects of mu-opioid receptor agonists such as morphine. nih.govfrontiersin.org |

| Opioid Tolerance | Co-administration of this compound with morphine can inhibit the development of tolerance to morphine's analgesic effects. nih.gov |

| Morphine Withdrawal | This compound has been shown to prevent signs of morphine withdrawal in animal models. nih.govnih.gov |

Role in Migraine Pathophysiology Models

Investigation of Meningeal KATP Channel Contribution to Behavioral Hypersensitivity

Recent research has implicated ATP-sensitive potassium (KATP) channels in the meninges as a potential site of action in migraine pathophysiology. regionh.dk The active enantiomer of this compound, levthis compound (B1674936), has been shown to induce migraine attacks in individuals with a history of migraine. regionh.dkregionh.dknih.gov

Studies using preclinical migraine models in mice have demonstrated that the meninges are a plausible location for the migraine-triggering effects of KATP channel openers. regionh.dk Direct application of levthis compound onto the dura mater (the outermost layer of the meninges) elicited periorbital hypersensitivity, a behavioral indicator of migraine-like pain in rodents. regionh.dk This effect was inhibited by co-administration of the KATP channel blocker glibenclamide. regionh.dk

Interestingly, repetitive stress in mice sensitized them to a normally subthreshold systemic dose of levthis compound, suggesting that stress can lower the threshold for KATP channel-mediated hypersensitivity. regionh.dk Furthermore, dural application of substances known to be involved in migraine, such as CGRP and nitric oxide donors, also induced hypersensitivity that could be blocked by glibenclamide, indicating that their effects may be mediated through the opening of meningeal KATP channels. regionh.dk These findings highlight the potential contribution of meningeal KATP channels to the behavioral hypersensitivity observed in migraine models. regionh.dkscribd.com

Mechanisms of Migraine Induction in Susceptible Models

The administration of the KATP channel opener levthis compound has been established as a potent method for inducing migraine-like attacks in susceptible individuals and animal models. clinician.comfrontiersin.org This has provided valuable insights into the underlying mechanisms of migraine.

One of the key mechanisms appears to be the dilation of extracerebral arteries, such as the middle meningeal artery. clinician.com Levthis compound induces a long-lasting dilation of these arteries, which is associated with the onset of headache. clinician.com However, it does not appear to significantly dilate intracerebral arteries. clinician.com

The induction of migraine attacks by levthis compound seems to involve the calcitonin gene-related peptide (CGRP) signaling pathway, a well-established player in migraine pathophysiology. nih.govmdpi.com However, the relationship is complex. While CGRP receptor antagonists can alleviate the hypersensitivity induced by levthis compound in mouse models, levthis compound itself does not appear to directly cause the release of CGRP. nih.gov Furthermore, the induction of migraine attacks by levthis compound is independent of CGRP receptor activation, suggesting that KATP channel opening may act downstream or parallel to the CGRP pathway. regionh.dk

In human studies, levthis compound has been shown to trigger migraine attacks in a very high percentage of migraine sufferers. clinician.comfrontiersin.org It has also been found to induce migraine with aura in a significant portion of patients who experience this type of migraine. regionh.dknih.gov This suggests that the KATP channel is a shared target in both migraine headache and aura, though the specific mechanisms for each may differ. regionh.dknih.gov

The following table summarizes the proposed mechanisms of migraine induction by this compound/levthis compound in susceptible models.

| Mechanism | Description |

| Extracerebral Vasodilation | Levthis compound causes prolonged dilation of extracerebral arteries, such as the middle meningeal artery, which is associated with headache. clinician.com |

| CGRP Signaling Pathway | The effects of levthis compound appear to involve the CGRP pathway, although the exact nature of this interaction is still under investigation. nih.govregionh.dk |

| Induction of Migraine with Aura | Levthis compound can trigger migraine attacks with aura in susceptible individuals, suggesting a role for KATP channels in both aura and headache. regionh.dknih.gov |

Ocular System Research

This compound, a notable ATP-sensitive potassium (KATP) channel opener, has been the subject of extensive investigation for its effects on the ocular system. Research has particularly focused on its potential to modulate intraocular pressure (IOP), a critical factor in the management of glaucoma.

Intraocular Pressure (IOP) Modulation

Studies across various experimental models have demonstrated that this compound is a potent ocular hypotensive agent. plos.orgnih.govsemanticscholar.org In cultured human anterior segments, treatment with this compound resulted in a significant decrease in pressure. nih.govsemanticscholar.org For instance, a study showed that pressure dropped from a baseline of 19.33 ± 2.78 mmHg to 13.22 ± 2.64 mmHg within 24 hours of treatment. nih.gov Similarly, in living normotensive mice, topical administration of this compound led to a substantial reduction in IOP. plos.orgnih.gov Research in wild-type C57BL/6 mice indicated an average IOP reduction of 18.75 ± 2.22% over a five-day treatment period. plos.org

Table 1: Effect of this compound on Intraocular Pressure (IOP) in Different Models

| Research Model | Baseline IOP (mmHg) | IOP after this compound Treatment (mmHg) | % Reduction | Reference |

|---|---|---|---|---|

| Cultured Human Anterior Segments | 19.33 ± 2.78 | 13.22 ± 2.64 (at 24 hrs) | 31.61% | nih.govsemanticscholar.org |

| Wild-type C57BL/6 Mice | 17.01 ± 0.32 | 13.82 ± 0.37 (at 24 hrs) | 18.75% | plos.orgnih.gov |

The mechanism underlying this compound's IOP-lowering effect is primarily attributed to the activation of ATP-sensitive potassium (KATP) channels containing the Kir6.2 subunit. plos.orgnih.govresearchgate.net These channels are present in the conventional aqueous humor outflow pathway. nih.gov The specificity of this compound's action on this particular channel subunit has been confirmed through studies using knockout mouse models. plos.orgnih.gov In experiments involving Kir6.2 knockout (Kir6.2-/-) mice, topical administration of this compound produced no change in IOP, in stark contrast to the significant pressure reduction observed in wild-type mice. plos.orgnih.govresearchgate.net This lack of response in the knockout models provides strong evidence that the ocular hypotensive effect of this compound is mediated specifically through the activation of Kir6.2-containing KATP channels. plos.orgresearchgate.netarvojournals.org

This compound reduces intraocular pressure by influencing the aqueous humor outflow dynamics. One key mechanism is the enhancement of the conventional outflow facility. semanticscholar.orgnih.govarvojournals.org In perfusion-cultured human anterior segments, this compound treatment was shown to increase outflow facility by an average of 48.99% after 24 hours. nih.gov

Further research, particularly with a water-soluble prodrug of this compound (CKLP1), has revealed a more specific mechanism involving the distal part of the conventional outflow pathway and a reduction in episcleral venous pressure. arvojournals.orgelsevierpure.comnih.gov Studies have shown that CKLP1 significantly lowers episcleral venous pressure. arvojournals.orgelsevierpure.comnih.gov For example, in one study on mice, episcleral venous pressure was reduced from a control value of 8.9 ± 0.1 mm Hg to 6.2 ± 0.1 mm Hg in the treated eye. arvojournals.orgelsevierpure.com This effect is considered unique, as it targets the resistance in the distal outflow region. arvojournals.org This was further supported by experiments on human anterior segments where the trabecular meshwork had been removed; this compound still produced a significant pressure reduction, indicating its action on downstream structures. arvojournals.org

Table 2: Effect of this compound Prodrug (CKLP1) on Episcleral Venous Pressure in Mice

| Group | Episcleral Venous Pressure (mmHg) | Reference |

|---|---|---|

| Control | 8.9 ± 0.1 | arvojournals.orgelsevierpure.com |

| CKLP1-Treated | 6.2 ± 0.1 | arvojournals.orgelsevierpure.com |

Synergistic Effects with Existing Ocular Hypotensive Agents (e.g., Latanoprost)

A significant aspect of this compound's therapeutic potential is its ability to work in conjunction with existing glaucoma medications, demonstrating an additive effect on IOP reduction. plos.orgnih.gov This has been particularly well-documented in studies combining this compound with latanoprost (B1674536) free acid (LFA), a commonly prescribed prostaglandin (B15479496) analog. plos.orgsemanticscholar.orgnih.gov

When this compound was used in combination with LFA, the resulting IOP reduction was significantly greater than that achieved by either drug alone. plos.orgnih.gov This additive effect was observed regardless of which drug was administered first. plos.orgnih.gov One study reported that the combination of this compound and LFA resulted in an additional IOP reduction of 78.52% compared to this compound alone and an additional 55.74% reduction compared to LFA alone. plos.orgnih.gov This suggests that this compound and latanoprost lower IOP through distinct mechanisms, making their combination a potentially powerful therapeutic strategy. arvojournals.org The unique action of this compound on episcleral venous pressure and distal outflow resistance complements the mechanism of latanoprost, which primarily increases uveoscleral outflow. arvojournals.orgresearchgate.net

Table 3: Additive Effect of this compound and Latanoprost Free Acid (LFA) on IOP Reduction

| Treatment Combination | Additional IOP Reduction (%) Compared to Single Agent | Reference |

|---|---|---|

| This compound + LFA | 78.52 ± 47.57 (vs. This compound alone) | plos.orgnih.gov |

| This compound + LFA | 55.74 ± 19.32 (vs. LFA alone) | plos.orgnih.gov |

Structure Activity Relationships Sar and Analog Development

Rational Design and Synthesis of Cromakalim Analogs

Rational design efforts have focused on systematically altering the core structure of this compound to explore the impact on its interaction with KATP channels.

Extensive structure-activity relationship studies have involved various substitutions at different positions of the benzopyran ring to identify optimal activity. nih.gov The benzopyran nucleus itself has been modified in both its aromatic and pyran moieties. nih.gov Key structural features for anti-ischemic activity include an electron-withdrawing group at the C6 position, an sp3 hybridized carbon at C4, and a gem-dimethyl group at C2. nih.gov

Beyond the benzopyran core, the development of ring-opened analogs has been explored. These derivatives often incorporate functional groups such as sulfonylurea, urea (B33335), or amide moieties. youtube.com For instance, the cyanoguanidine group, characteristic of some KATP channel openers, can be effectively replaced by a urea moiety. nih.gov Furthermore, the cyanophenyl ring can be substituted with an N-6 pyridyl ring, suggesting the importance of hydrogen bonding interactions for activity. Certain novel dimethylchroman thioureas have demonstrated greater potency in inhibiting insulin (B600854) release compared to their urea counterparts and diazoxide (B193173).

This compound is a racemic mixture of two enantiomers. Investigations have revealed that its pharmacological effects are stereoselective, with the (-)-enantiomer, known as levthis compound (B1674936) (also referred to as BRL 38227 or lemakalim), being the biologically active isomer. Levthis compound is a potent smooth muscle relaxant that directly activates ATP-sensitive K+ channels. Its half maximal effective concentration (EC50) has been determined to be 1.6 μM in rat intracardiac ganglia neurons.

Comparative studies have shown that while the racemic (±)-cromakalim induces urethral relaxation, the same effect can be mimicked by half the concentration of (-)-cromakalim. At low concentrations (≤10 μM), (+)-cromakalim exhibits no direct relaxing effect and does not competitively interact with (-)-cromakalim. However, at higher concentrations, (+)-cromakalim has been shown to activate the same K+ channel (KGS-43 pS) as (-)-cromakalim, indicating a concentration-dependent effect.

Impact of Structural Modifications on Potassium Channel Subtype Selectivity

The broad spectrum of action of early KATP channel openers like this compound led to efforts to develop more selective agents. Simple structural modifications can significantly alter the selectivity of compounds for different potassium channel subtypes, thereby reducing potential side effects.

A notable example of enhanced selectivity is BMS-180448, a benzopyranylcyanoguanidine-type KATP opener. This analog demonstrated greater selectivity for the ischemic myocardium compared to first-generation compounds such as this compound. nih.gov Further research identified a trifluoromethyl analog (analog 10, specific structure not detailed in search results) that exhibited 550-fold higher in vitro selectivity for the ischemic myocardium compared to this compound. nih.gov The precise mechanisms underlying this tissue selectivity are still under investigation but are hypothesized to involve the existence of distinct receptor subtypes in smooth muscle and myocardial tissues. nih.gov

Another approach to achieve selectivity involved introducing meta- or para-electron-withdrawing groups, such as a chlorine atom, on the C-4 phenyl ring of dimethylchroman thioureas. This modification resulted in improved potency and high selectivity for pancreatic tissue, a characteristic not observed with (±)-cromakalim or (±)-pinacidil. Similarly, the diisobutylsulfonamide analog 27, structurally related to BMS-180448, demonstrated over 4 orders of magnitude greater cardiac selectivity than this compound. This enhanced selectivity was attributed to a combination of reduced vasorelaxant potency and increased cardioprotective potency, supporting the concept that cardioprotective and vasorelaxant properties of KATP openers follow distinct SARs.

Development of Prodrugs for Enhanced Delivery and Pharmacological Profile

The inherent physicochemical limitations of this compound, particularly its low aqueous solubility, have driven the development of prodrugs to improve its therapeutic utility. Prodrug strategies aim to optimize physicochemical, biopharmaceutical, and pharmacokinetic properties, as well as to enable selective delivery to target sites.

The addition of a phosphate (B84403) ester or an oxymethyl linker (oxymethylphosphate, OMP) to the this compound structure has been shown to significantly increase its solubility. This compound prodrug 1 (CKLP1), chemically known as sodium [(3S,4R)-6-cyano-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-chroman-3-yl phosphate], is a novel water-soluble KATP channel opener designed to overcome these limitations. CKLP1 functions as a prodrug by undergoing in vivo phosphatase cleavage, converting it into its active metabolite, levthis compound.

Studies have demonstrated that this compound prodrugs effectively increase mechanical paw withdrawal thresholds in mouse models of chronic neuropathic and inflammatory pain. High-performance liquid chromatography (HPLC) data confirm that the phosphate group is cleaved following intrathecal injection, leading to the formation of the parent this compound compound. Furthermore, CKLP1 has shown promising results in lowering intraocular pressure (IOP) in animal models without inducing systemic blood pressure changes, and it exhibited excellent tolerability even after prolonged topical administration.

The pharmacokinetic profiles of CKLP1 and its active metabolite levthis compound have been characterized in studies using Dutch-belted pigmented rabbits. Following intravenous administration of CKLP1, the prodrug exhibited a terminal half-life of 61.8 ± 55.2 minutes, with a Cmax of 1968.5 ± 831.0 ng/ml. Levthis compound, the active metabolite, had a plasma terminal half-life of 85.0 ± 37.0 minutes and a Cmax of 10.6 ± 1.2 ng/ml.

Comparative Pharmacological Profiles of Analogs (e.g., U-89232, Pinacidil (B1677893), Lemakalim)

A comparative analysis of this compound with other KATP channel openers, such as U-89232, Pinacidil, and Lemakalim, highlights their distinct pharmacological characteristics.

This compound : As a potent potassium channel-opening vasodilator, this compound acts on ATP-sensitive potassium channels, inducing membrane hyperpolarization and relaxation of vascular smooth muscle. In isolated vascular segments, this compound was approximately 100-fold more potent in producing relaxation than either pinacidil or U-89232. However, in isolated rabbit cardiac tissue, this compound significantly decreased maximum developed tension in a concentration-dependent manner. Its effects were blunted by the KATP channel blocker glyburide.

Pinacidil : This cyanoguanidine compound also functions as an ATP-sensitive potassium channel opener, leading to peripheral vasodilation and a reduction in blood pressure and peripheral resistance. While effective, pinacidil was less potent than this compound in relaxing isolated vascular segments. Glyburide completely antagonized the effects of pinacidil in isolated vascular segments, but the antagonism was not a typical competitive type, suggesting that other mechanisms beyond KATP channel opening might contribute to pinacidil's relaxant effects. Similar to this compound, pinacidil also significantly decreased maximum developed tension in isolated rabbit cardiac tissue.

U-89232 : A cyanoguanidine analog of this compound, U-89232 has been noted for its ability to provide myocardial protection during ischemia without significantly altering in vivo hemodynamics. Unlike this compound and pinacidil, U-89232 had minimal effect on maximum tension in cardiac muscle, suggesting a more selective action. In terms of vascular relaxation, U-89232 was less potent than this compound. The effects of U-89232 were only partially blunted by glyburide, indicating that its activity might involve mechanisms not entirely common to other known potassium channel openers.

Lemakalim : This compound is a synonym for levthis compound, the active enantiomer of this compound. It is recognized for its ability to activate ATP-sensitive K+ channels and has been studied for its effects in various physiological contexts, including its improved response in inflamed smooth muscle cells.

The comparative pharmacological profiles are summarized in the table below:

Table 1: Comparative Pharmacological Profiles of this compound and Select Analogs

| Compound | Chemical Class | Primary Mechanism of Action | Relative Potency (Vascular Relaxation vs. This compound) | Cardiac Tissue Effect (Rabbit) | Glyburide Antagonism | Noteworthy Selectivity/Property |

| This compound | Benzopyran | KATP channel opener | Reference (Most Potent) | Significantly decreased tension | Blunted | Potent vasodilator |